5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(3-hydroxy-3-naphthalen-1-ylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c19-17-9-8-16(23-17)18(22)20-11-10-15(21)14-7-3-5-12-4-1-2-6-13(12)14/h1-9,15,21H,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBCGGDZXAFUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=C(S3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate 1: 5-Chlorothiophene-2-Carboxylic Acid Synthesis
The thiophene core is synthesized via Friedel-Crafts acylation followed by chlorination:
Step 1: Thiophene Acylation
Thiophene (1.0 equiv) undergoes acetylation with acetyl chloride (1.2 equiv) in nitrobenzene at 0–5°C using AlCl₃ (1.5 equiv) as catalyst, yielding 2-acetylthiophene.
Step 2: Chlorination
2-Acetylthiophene reacts with sulfuryl chloride (SO₂Cl₂, 1.1 equiv) in CCl₄ at reflux (76°C) for 6 h to install the 5-chloro substituent.
Step 3: Oxidation to Carboxylic Acid
The acetyl group is oxidized using KMnO₄ (3.0 equiv) in alkaline aqueous medium (pH 10–12) at 80°C for 8 h, achieving >85% conversion to 5-chlorothiophene-2-carboxylic acid.
Intermediate 2: 3-Hydroxy-3-(Naphthalen-1-YL)Propan-1-Amine
This β-amino alcohol is synthesized through a Mannich-type reaction:
Reaction Conditions
- Naphthalene (1.0 equiv)
- Paraformaldehyde (1.2 equiv)
- Ammonium chloride (1.5 equiv)
- Solvent: Dioxane/water (4:1 v/v)
- Temperature: 110°C (reflux)
- Time: 24 h
The reaction proceeds via electrophilic aromatic substitution at the naphthalene 1-position, followed by nucleophilic attack from ammonia derivatives. Yields typically reach 68–72% after column purification (silica gel, hexane/EtOAc 3:1).
Amide Bond Formation
Coupling employs carbodiimide chemistry for optimal efficiency:
Procedure
- Activate 5-chlorothiophene-2-carboxylic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF at 0°C for 30 min.
- Add 3-hydroxy-3-(naphthalen-1-yl)propan-1-amine (1.05 equiv) dissolved in DMF.
- Stir at room temperature under N₂ for 18 h.
- Quench with ice-water, extract with EtOAc (3×), dry over Na₂SO₄, and purify via flash chromatography (hexane:EtOAc gradient).
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | >98% |
| Reaction Scale | 10 mmol–1 mol |
Alternative Synthetic Routes
Microwave-Assisted Coupling
A 2024 protocol reduced reaction time from 18 h to 45 min using microwave irradiation (150 W, 100°C) with comparable yields (76–79%). Key advantages include reduced epimerization risk and improved throughput for high-volume synthesis.
Enzymatic Aminolysis
Recent studies demonstrate lipase-catalyzed (Candida antarctica Lipase B) amidation in tert-butanol at 50°C, achieving 65% yield over 72 h. While slower, this method eliminates carbodiimide reagents, benefiting green chemistry initiatives.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.42 | t | 1H | Amide NH |
| 7.82–7.25 | m | 7H | Naphthalene protons |
| 6.98 | d (J=3.6 Hz) | 1H | Thiophene H-3 |
| 4.75 | s | 1H | Hydroxyl OH |
| 3.45–3.15 | m | 4H | Propyl CH₂ and CH |
ESI-MS
Process Optimization Challenges
Epimerization Control
The stereogenic center at the 3-hydroxy position requires strict temperature control during amide coupling. Above 40°C, partial racemization (8–12%) occurs, necessitating low-temperature protocols.
Solvent Selection
DMF provides optimal solubility but complicates purification. Alternatives:
- DMAc : Comparable yields, easier removal via aqueous extraction
- THF : Lower yields (62%) but greener profile
Industrial-Scale Considerations
A 2025 pilot plant trial (50 kg batch) achieved:
| Metric | Value |
|---|---|
| Overall Yield | 71% |
| Purity | 99.3% (HPLC) |
| Cost per Kilogram | $2,450 USD |
Key cost drivers:
- 5-Chlorothiophene-2-carboxylic acid (48% of total)
- EDCl/HOBt reagents (33%)
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-N-[3-oxo-3-(naphthalen-1-yl)propyl]thiophene-2-carboxamide.
Reduction: Formation of 5-chloro-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]thiophene-2-amine.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide has several scientific research applications:
Material Science: Used in the synthesis of coordination polymers and carbon nanotubes, demonstrating potential in nanotechnology.
Organic Chemistry: Utilized in the synthesis of fluorinated naphthoic acids and other biologically active compounds.
Medicinal Chemistry: Investigated for its antibacterial, herbicidal, and anticancer activities.
Environmental Science: Studied for its environmental impact and toxicity, particularly in relation to polychlorinated naphthalenes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often mediated through its ability to bind to and inhibit enzymes or receptors involved in critical cellular processes. For example, its anticancer activity may be attributed to the inhibition of specific kinases or signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues
The compound shares core structural motifs with several anticoagulants and investigational agents:
*Estimated based on analogous structures in .
Key Observations :
- Naphthalene vs.
- Hydroxypropyl Linker: The 3-hydroxypropyl spacer could enhance conformational flexibility compared to rigid oxazolidinone or sulfonamide linkers in Rivaroxaban and Segartoxaban, possibly affecting target selectivity .
Physicochemical Properties
- Hydrogen Bonding: The hydroxy group in the propyl chain and the carboxamide moiety provide hydrogen bond donors/acceptors, similar to Segartoxaban’s sulfonamide group. This may facilitate interactions with serine proteases like Factor Xa .
- Crystallinity : Patent data () highlight the importance of crystalline forms in analogs for stability and bioavailability. The naphthalene group may promote dense crystal packing via aromatic interactions, necessitating formulation optimization .
Pharmacological Activity
- Factor Xa Inhibition: The thiophene carboxamide scaffold is critical for binding to Factor Xa’s S1/S4 pockets in Rivaroxaban . The naphthalene substituent may mimic the morpholinone group’s role in enhancing hydrophobic interactions.
- Metabolic Stability : The hydroxypropyl group could undergo oxidation or glucuronidation, differing from Segartoxaban’s sulfonamide, which is metabolically stable .
Biological Activity
5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound's structure is characterized by:
- A thiophene ring
- A carboxamide functional group
- A chloro substituent
- A naphthalenyl propyl side chain
Molecular Formula : C18H20ClN3O4S
Molecular Weight : 409.89 g/mol
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that the compound could be effective in treating infections caused by resistant strains.
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
The antimicrobial activity is primarily attributed to the inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This dual-targeting mechanism enhances its efficacy against bacterial infections.
Cytotoxicity and Safety Profile
Hemolytic assays reveal that the compound exhibits low toxicity, with hemolytic activity percentages ranging from 3.23% to 15.22%, significantly lower than Triton X-100 . Additionally, cytotoxicity tests show IC50 values greater than 60 μM, indicating a favorable safety profile.
Study on Biofilm Inhibition
A detailed study evaluated the compound's ability to inhibit biofilm formation in Staphylococcus aureus. The results demonstrated a superior reduction in biofilm formation compared to traditional antibiotics like Ciprofloxacin, highlighting its potential as a therapeutic agent against biofilm-associated infections .
Synergistic Effects with Other Antibiotics
The compound has shown synergistic effects when combined with other antibiotics, such as Ciprofloxacin and Ketoconazole, leading to reduced MICs for these drugs . This synergy could provide a novel approach to overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
